N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide
Description
N-[(5-Benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide is a synthetic acetamide derivative characterized by a benzoyl-substituted thiophene moiety linked via a methyl group to the acetamide backbone, with a 4-fluorophenyl substituent at the carbonyl position.
Properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FNO2S/c21-16-8-6-14(7-9-16)12-19(23)22-13-17-10-11-18(25-17)20(24)15-4-2-1-3-5-15/h1-11H,12-13H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBABFDQPCATYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)CC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide typically involves the reaction of 5-benzoylthiophene-2-carbaldehyde with 4-fluoroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then subjected to acylation using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Medicinal Chemistry
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide has been investigated for its potential anticancer and antimicrobial properties. Research indicates that it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Case Study: Anticancer Activity
In a study examining various derivatives for anticancer properties, this compound exhibited significant growth inhibition against several cancer cell lines, suggesting its potential as a candidate for drug development .
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
Biological Research
The compound is being explored for its antimicrobial activities , particularly against bacterial pathogens. Its mechanism of action may involve the inhibition of bacterial cell wall synthesis, similar to other known antimicrobial agents.
Material Science
This compound is also being studied for applications in the development of organic semiconductors . Its unique structural features make it suitable for use in electronic devices, where it can act as a building block for more complex materials.
Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzoylthiophene Intermediate : This is achieved through the reaction of 5-benzoylthiophene with appropriate reagents.
- Acylation Reaction : The intermediate is then reacted with acetic anhydride under reflux conditions to yield the final product.
Industrial Production
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency and yield of production processes .
Mechanism of Action
The mechanism of action of N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Core Structural Features
The compound’s uniqueness lies in its 5-benzoylthiophene-methyl group, distinguishing it from other acetamides with heterocyclic or aryl substituents. Key analogs for comparison include:
Key Observations :
Anti-Inflammatory Potential
- Compound 73 () : Exhibited potent anti-inflammatory activity (comparable to indomethacin) due to the thiazolidinedione core and fluorophenyl group .
- Target Compound : The benzoylthiophene moiety may mimic the electronic effects of thiazolidinedione, suggesting possible anti-inflammatory applications, though experimental validation is needed.
Antimicrobial and Analgesic Activities
- Benzothiazole Derivatives (): Compound 5d showed notable antibacterial activity, linked to the benzothiazole-thio group .
- Target Compound : The thiophene scaffold may offer comparable biofilm disruption or enzyme inhibition, though structural optimization would be required.
Solubility and Stability
- Benzoylthiophene Contribution : The planar benzoyl group may increase crystallinity, affecting formulation stability .
Biological Activity
N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : CHFNOS
- Molecular Weight : 353.4 g/mol
- CAS Number : 1797958-43-0
The structure features a benzoyl group attached to a thiophene ring, which is further connected to an acetamide moiety with a fluorophenyl substituent. This unique arrangement is crucial for its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the benzoylthiophene intermediate.
- Reaction with a suitable fluorophenyl acetamide under controlled conditions.
Advanced techniques such as continuous flow synthesis may enhance yield and purity, making the process more efficient for large-scale production.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzamide derivatives possess broad-spectrum activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can help maintain acetylcholine levels in the brain, potentially improving cognitive function .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding to Enzymes : The benzoylthiophene moiety may bind to active sites on enzymes or receptors, modulating their activity.
- Biochemical Pathways : This interaction can trigger biochemical cascades that result in therapeutic effects, such as antimicrobial action or neuroprotection.
Case Studies and Research Findings
Several studies highlight the biological efficacy of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(5-benzoylthiophen-2-yl)methyl]-2-(4-fluorophenyl)acetamide?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and amide coupling. For example:
- Step 1 : React 5-benzoylthiophene-2-carbaldehyde with a methylating agent to introduce the methyl group.
- Step 2 : Couple the resulting intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) .
- Critical Note : Optimize reaction conditions (temperature, solvent purity) to avoid side products like sulfoxides or sulfones from thioether oxidation .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to verify substituent positions (e.g., benzoyl, fluorophenyl groups).
- Infrared Spectroscopy (IR) : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1100–1250 cm⁻¹) .
- X-ray Crystallography : For absolute conformation, refine single-crystal data using SHELXL (e.g., SHELX-97) .
Q. What initial biological screening assays are suitable for evaluating its therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare IC₅₀ values with structurally similar oxadiazole or thiadiazole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, serum-free media) to minimize variability .
- Structural Analog Comparison : Test derivatives (e.g., replacing fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .
- Meta-Analysis : Use computational tools (e.g., PubChem BioAssay) to cross-reference activity trends across similar acetamide scaffolds .
Q. What computational strategies predict target interactions and binding affinities?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). Validate with co-crystallized ligands from PDB .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-target complexes under physiological conditions .
Q. How to optimize pharmacokinetic properties like solubility and metabolic stability?
- Methodological Answer :
- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as nanoparticles using solvent evaporation .
- Metabolic Profiling : Use liver microsome assays (human/rat) to identify CYP450-mediated metabolites. Modify labile groups (e.g., methyl → trifluoromethyl) .
Q. What strategies address low synthetic yields or purification challenges?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Chromatography Optimization : Use gradient elution (hexane/ethyl acetate) on silica gel or reverse-phase HPLC with C18 columns .
Data Contradiction and Reproducibility
Q. How to validate conflicting crystallographic data for this compound?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model twinning in crystals .
- Cross-Validation : Compare with powder XRD patterns or DFT-optimized geometries (e.g., Gaussian 16) .
Q. What analytical techniques quantify degradation under varying pH conditions?
- Methodological Answer :
- Stability Studies : Use HPLC-UV at 254 nm to monitor degradation in buffers (pH 1–13) over 24 hours .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles (25–300°C) to identify stable formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
